molecular formula C24H23N3O3S2 B2950232 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 941971-91-1

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2950232
CAS No.: 941971-91-1
M. Wt: 465.59
InChI Key: SUVIHNNIWQFUHY-UHFFFAOYSA-N
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Description

N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic acetamide derivative featuring a benzothiazole core substituted with dimethyl groups at positions 5 and 4. The molecule is further modified with a 4-(methylsulfonyl)phenyl group and a pyridin-3-ylmethyl moiety, which may enhance its biological activity, particularly in enzyme inhibition or receptor binding.

Properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-16-11-21-22(12-17(16)2)31-24(26-21)27(15-19-5-4-10-25-14-19)23(28)13-18-6-8-20(9-7-18)32(3,29)30/h4-12,14H,13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVIHNNIWQFUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C24H23N3O4S2C_{24}H_{23}N_{3}O_{4}S_{2} and a molecular weight of 481.6 g/mol. Its structure features a benzothiazole moiety that is known to enhance biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The binding affinity to these targets can inhibit enzymatic activity or modulate signaling pathways, impacting various biological processes.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, disrupting their normal function.
  • Receptor Modulation : It may interact with receptors involved in pain and inflammation pathways, providing therapeutic effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar compounds in the benzothiazole class. For instance, compounds with similar structures have shown promising results against both Gram-positive and Gram-negative bacteria.

CompoundZone of Inhibition (mm)Gram-positiveGram-negative
Test Compound27 (Staphylococcus epidermidis)22 (Staphylococcus aureus)22 (Escherichia coli)
Ciprofloxacin191816

These findings suggest that this compound may exhibit similar or enhanced antimicrobial properties compared to established antibiotics like ciprofloxacin .

Anti-inflammatory Activity

In vitro studies have indicated that compounds within this class can reduce inflammatory markers in cell cultures. The mechanism appears to involve the inhibition of pro-inflammatory cytokines, which could provide therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Case Studies

  • Study on Pain Models : A study investigated the analgesic effects of benzothiazole derivatives in animal models of pain. The results indicated that certain derivatives significantly reduced pain responses, suggesting potential applications in pain management .
  • Dual Inhibition Studies : Research has focused on developing dual inhibitors targeting soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). Compounds similar to this compound have shown promise as dual inhibitors, potentially leading to enhanced therapeutic efficacy with reduced side effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The target compound shares a benzothiazole-acetamide scaffold with derivatives reported in –4, but its substituents differ significantly:

  • Benzothiazole core: The 5,6-dimethyl substitution contrasts with the 5,6-methylenedioxy group in –4 compounds (e.g., 3a–3k).
  • N-Substituents : The pyridin-3-ylmethyl group at the acetamide nitrogen is unique, while analogs in –4 feature piperazine, triazole, or thio-linked substituents (e.g., 3d: 4-phenylpiperazine; 3c: 1-methyl-1H-tetrazol-5-ylthio). The pyridine ring may enhance π-π stacking interactions in biological targets.
  • Arylacetamide side chain : The 4-(methylsulfonyl)phenyl group introduces a strong electron-withdrawing sulfonyl moiety, which is absent in –4 compounds. This group may improve binding affinity to enzymes like BACE-1 or cholinesterases by mimicking transition-state intermediates .

Physicochemical Properties

Property Target Compound –4 Analogs
Core Structure 5,6-Dimethylbenzothiazole 5,6-Methylenedioxybenzothiazole
N-Substituent Pyridin-3-ylmethyl Piperazine, triazole, or thio derivatives
Side Chain 4-(Methylsulfonyl)phenyl Substituted thio/piperazine groups
Lipophilicity (Predicted) High (due to dimethyl and sulfonyl groups) Moderate (methylenedioxy reduces lipophilicity)
Melting Point Not reported 228–265°C (e.g., 3c: 265°C; 3f: 228°C)

Comparative Analysis with Other Acetamide Derivatives

describes 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, a structurally distinct acetamide with a dichlorophenyl-thiazole framework. Key differences include:

  • Substituent Effects : The dichlorophenyl group in provides steric and electronic effects distinct from the methylsulfonylphenyl group in the target compound. Chlorine atoms may enhance halogen bonding, while the sulfonyl group offers stronger polarity.
  • Crystal Packing : ’s compound forms 1-D chains via N–H⋯N hydrogen bonds , whereas the target compound’s pyridine and sulfonyl groups may promote alternative packing modes or solubility profiles.

Research Implications

The target compound’s structural uniqueness positions it as a candidate for:

  • Neurodegenerative Disease Research: Potential dual inhibition of AChE and BACE-1, as seen in analogs .
  • Drug Design Optimization : The pyridinylmethyl and methylsulfonyl groups offer tunable parameters for enhancing selectivity and pharmacokinetics.

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